![molecular formula C72H27F54P3Pd B1436262 Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) CAS No. 1130784-80-3](/img/structure/B1436262.png)
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0)
Overview
Description
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is a chemical compound with the molecular formula 3C24H9F18P.Pd . It is used as a catalyst in various reactions . The compound is a pale cream to yellow to brown powder .
Molecular Structure Analysis
The molecular structure of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is represented by the formula 3C24H9F18P.Pd . This indicates that the molecule is composed of three units of C24H9F18P coordinated to a central palladium atom.Chemical Reactions Analysis
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is used as a catalyst in coupling reactions, for example, Suzuki .Physical And Chemical Properties Analysis
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is a pale cream to yellow to brown powder . It is insoluble in water .Scientific Research Applications
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0), also known as palladium;tris[3,5-bis(trifluoromethyl)phenyl]phosphane, is a versatile compound used in various scientific research applications. Here is a comprehensive analysis focusing on six unique applications:
Buchwald-Hartwig Cross Coupling
This compound serves as an effective ligand in Buchwald-Hartwig cross coupling reactions, which are used to form carbon-nitrogen bonds in the synthesis of pharmaceuticals and agrochemicals .
Suzuki-Miyaura Coupling
It is utilized in Suzuki-Miyaura coupling reactions, a widely employed method for forming carbon-carbon bonds, particularly in the production of fine chemicals and polymers .
Stille Coupling
The compound is also used in Stille coupling reactions, which are pivotal for constructing complex organic molecules, including those used in organic electronics and drug development .
Sonogashira Coupling
In Sonogashira coupling, this ligand facilitates the formation of carbon-carbon bonds between aryl halides and terminal alkynes, crucial for synthesizing conjugated systems found in materials science .
Negishi Coupling
Negishi coupling reactions, which involve the cross-coupling of organozinc compounds with aryl halides or vinyl halides, also employ this compound as a ligand to create complex organic structures .
Heck Coupling
Lastly, it is applied in Heck coupling reactions to form carbon-carbon double bonds, an essential process in the manufacture of various organic compounds including natural products and pharmaceuticals .
Safety and Hazards
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Mechanism of Action
Target of Action
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) is primarily used as a catalyst in various organic reactions . Its primary targets are the reactant molecules in these reactions. The role of this compound is to speed up the reaction rate and improve the efficiency of the reaction .
Mode of Action
As a catalyst, Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) interacts with its targets by facilitating the breaking and forming of bonds in the reactant molecules . This compound can participate in various organic reactions such as substitution reactions, reduction reactions, and coordination reactions . It can act as a ligand in the synthesis of organometallic compounds .
Biochemical Pathways
The biochemical pathways affected by Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) depend on the specific reactions it catalyzes. For example, in Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions , this compound facilitates the formation of new carbon-carbon bonds, which is a crucial step in many biochemical pathways.
Pharmacokinetics
It’s worth noting that this compound is insoluble in water , which could impact its bioavailability if it were to be used in a biological context.
Action Environment
The action, efficacy, and stability of Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) can be influenced by various environmental factors. For instance, this compound is stable under an inert atmosphere and at room temperature . It should be stored in a dry, cool, and sealed container, away from fire sources and oxidants . The presence of certain substances or conditions (such as moisture or oxygen) could potentially affect its stability and reactivity.
properties
IUPAC Name |
palladium;tris[3,5-bis(trifluoromethyl)phenyl]phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H9F18P.Pd/c3*25-19(26,27)10-1-11(20(28,29)30)5-16(4-10)43(17-6-12(21(31,32)33)2-13(7-17)22(34,35)36)18-8-14(23(37,38)39)3-15(9-18)24(40,41)42;/h3*1-9H; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJKHAOJYDTPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.C1=C(C=C(C=C1C(F)(F)F)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(F)(F)F.[Pd] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H27F54P3Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2117.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[tris(3,5-bis(trifluoromethyl)phenyl)phosphine] palladium(0) | |
CAS RN |
1130784-80-3 | |
Record name | Palladium - tris[3,5-bis(trifluoromethyl)phenyl]phosphine (1:3) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.